3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide
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Overview
Description
3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features an imidazo[1,2-a]pyrazine core, which is known for its versatile reactivity and potential biological activities .
Scientific Research Applications
3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2,4-difluoroaniline with 3-methoxybenzaldehyde under acidic conditions to form an intermediate Schiff base, which then undergoes cyclization with a suitable reagent to yield the desired imidazo[1,2-a]pyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Mechanism of Action
The mechanism of action of 3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable reactivity and biological activities.
Imidazo[1,2-a]pyridines: Known for their use in medicinal chemistry and organic synthesis.
Imidazo[1,2-a]thiazoles: These compounds are also used in drug discovery and material science.
Uniqueness
3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential as a bioactive molecule .
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2/c1-23(31(25,26)15-8-6-5-7-9-15)16-10-11-30-20(16)21(24)22-14-12-17(27-2)19(29-4)18(13-14)28-3/h5-13H,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSLPCZTROUYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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